Physicochemical Profiling and Synthetic Methodologies of 5-(4-chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one
Physicochemical Profiling and Synthetic Methodologies of 5-(4-chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one
Executive Summary
In contemporary drug discovery, the strategic deployment of heterocyclic bioisosteres is a fundamental tactic to overcome pharmacokinetic liabilities. 5-(4-chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one (CAS: 1342016-50-5) represents a highly specialized scaffold that merges the robust metabolic stability of a di-halogenated phenyl ring with the versatile hydrogen-bonding capacity of an oxadiazolone moiety[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a validated synthetic methodology designed for high-yield isolation.
Physicochemical Profiling & Drug-Likeness
Understanding the quantitative metrics of 5-(4-chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one is critical for predicting its behavior in biological systems. The compound complies strictly with Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability[3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 1342016-50-5 | Unique identifier for regulatory and sourcing[1]. |
| Molecular Formula | C8H4ClFN2O2 | Indicates a highly functionalized, low-molecular-weight framework[1]. |
| Molecular Weight | 214.58 g/mol | Well below the 500 Da threshold, ensuring optimal diffusion and membrane permeability[4]. |
| InChIKey | WGUBEIDBGZJJNX-UHFFFAOYSA-N | Standardized structural representation[1]. |
| H-Bond Donors | 1 | The N-H group of the oxadiazolone ring provides a critical directional hydrogen bond[5]. |
| H-Bond Acceptors | 4 | Contributed by the carbonyl oxygen, ring nitrogen, and fluorine atom, facilitating target engagement[6]. |
Halogen Causality: The ortho-fluoro substitution acts as a conformational lock via dipole-dipole interactions, while simultaneously shielding the phenyl ring from cytochrome P450-mediated oxidative metabolism. The para-chloro substitution significantly enhances the molecule's lipophilicity (logP), driving the compound into deep, hydrophobic binding pockets often found in targets like Fatty Acid Amide Hydrolase (FAAH) or bacterial DNA gyrase[5][6].
The Bioisosteric Rationale
The 1,3,4-oxadiazol-2-one ring is not merely a structural linker; it is a highly engineered carboxylic acid bioisostere [2][7]. Carboxylic acids often suffer from poor membrane permeability due to their high acidity (pKa ~4.0), which leaves them fully ionized at physiological pH.
By replacing a carboxylic acid with a 1,3,4-oxadiazol-2-one ring, the pKa is shifted to a more moderate range (typically 4.9 to 8.4)[7]. This reduced acidity ensures that a significant fraction of the molecule remains un-ionized in the gastrointestinal tract and blood, exponentially improving lipid bilayer crossing[6]. Despite this lower acidity, the oxadiazolone ring maintains the precise spatial geometry required to form critical ionic and hydrogen-bonding interactions with target residues (e.g., Arg136 in DNA Gyrase)[6].
Fig 1: Logical rationale for utilizing 1,3,4-oxadiazol-2-one as a carboxylic acid bioisostere.
Synthetic Methodology: One-Pot Cyclization
To synthesize 5-(4-chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one, we utilize a mild, metal-free, one-pot cyclization method utilizing 1,1′-carbonyldiimidazole (CDI)[8][9].
Experimental Protocol
Phase 1: Preparation of the Hydrazide Intermediate
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Reaction Setup: Dissolve methyl 4-chloro-2-fluorobenzoate (1.0 eq) in anhydrous methanol.
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Hydrazinolysis: Add hydrazine hydrate (1.5 eq) dropwise. Reflux the mixture for 4–6 hours. Causality: Hydrazine is a potent nucleophile that attacks the ester carbonyl, displacing methanol to form 4-chloro-2-fluorobenzohydrazide[8].
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Isolation: Concentrate the mixture in vacuo, wash with cold water, and dry the resulting solid intermediate.
Phase 2: CDI-Mediated Cyclization
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Activation: Dissolve the intermediate acyl hydrazide (5 mmol) in 50 mL of dry Tetrahydrofuran (THF). Add Triethylamine (TEA) (5 mmol). Causality: TEA neutralizes the system and acts as a proton scavenger during the cyclization event[8][9].
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Carbonyl Insertion: Add 1,1′-carbonyldiimidazole (CDI) (7 mmol) in one portion. Causality: CDI acts as both the activating agent and the carbonyl source. It reacts with the hydrazide to form an activated intermediate, which subsequently undergoes intramolecular cyclization to form the oxadiazolone ring[9].
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Reaction Monitoring: Stir at room temperature for 24 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).
Phase 3: Self-Validating Workup & Purification
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Solvent Exchange: Remove THF in vacuo and redissolve the crude residue in diethyl ether (100 mL).
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Acid Wash: Wash the organic layer with 1 M HCl (2 × 50 mL). Causality: This selectively protonates and removes unreacted TEA, hydrazine, and the imidazole byproduct generated from CDI[8].
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Base Wash: Wash with saturated aqueous NaHCO3 (2 × 50 mL). Causality: Neutralizes residual acid and removes any uncyclized acidic byproducts[8].
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Drying: Wash with saturated NaCl (brine), dry over anhydrous Na2SO4, and concentrate to yield the pure 5-(4-chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one[8].
Fig 2: Synthesis workflow of 5-(4-chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one via CDI.
Analytical Characterization Standards
To validate the structural integrity of the synthesized compound, the following spectroscopic markers must be confirmed:
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Infrared (IR) Spectroscopy: The definitive marker is the strong C=O stretching frequency of the oxadiazolone ring, which typically presents between 1750–1770 cm⁻¹ . Additionally, look for the N-H stretch at 3100–3300 cm⁻¹ and the C-O-C asymmetric stretch around 1090 cm⁻¹ [3][8].
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Nuclear Magnetic Resonance (NMR):
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¹H-NMR (DMSO-d6): The N-H proton of the oxadiazolone ring will appear as a highly deshielded, broad singlet at >10.0 ppm due to the electron-withdrawing nature of the adjacent carbonyl and ring system[8].
-
¹³C-NMR: The carbonyl carbon (C=O) of the 1,3,4-oxadiazol-2-one ring is a distinct marker, resonating characteristically around 155.0–158.0 ppm [8].
-
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a molecular ion peak corresponding to the exact mass. Expect an[M-H]⁻ or [M+H]⁺ signal at approximately 214.58 m/z [3][4].
References
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- Guidechem. "CAS 1342016-50-5 | 5-(4-Chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one". guidechem.com.
- Sigma-Aldrich. "5-(4-Chloro-2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one -". sigmaaldrich.com.
- "Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)
- "An Efficient and Expeditious Synthesis of Di- and Trisubstituted Amino-phenyl and -benzyl Derivatives of Tetrazole and [1,3,4]Oxadiazol-2-one | ACS Combin
- "An efficient and expeditious synthesis of di- and trisubstituted amino-phenyl and -benzyl derivatives of tetrazole and [1,3,4]oxadiazol-2-one - PubMed". nih.gov.
- "Mohammad Arshad, IJPSR, 2014; Vol. 5(4): 1124-1137.". ijpsr.com.
- "Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors - ACS Public
- "One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole | The Journal of Organic Chemistry". acs.org.
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- "Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of f". who.int.
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